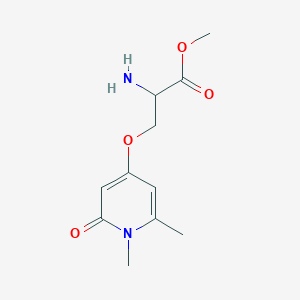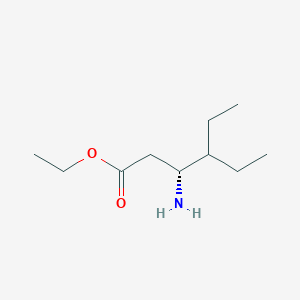
Ethyl (R)-3-amino-4-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-3-amino-4-ethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group and an ester functional group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-3-amino-4-ethylhexanoate typically involves the esterification of ®-3-amino-4-ethylhexanoic acid with ethanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid. The reaction proceeds as follows:
(R)-3-amino-4-ethylhexanoic acid+ethanol→Ethyl (R)-3-amino-4-ethylhexanoate+water
Industrial Production Methods: In an industrial setting, the production of Ethyl ®-3-amino-4-ethylhexanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Types of Reactions:
Oxidation: Ethyl ®-3-amino-4-ethylhexanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol, yielding Ethyl ®-3-amino-4-ethylhexanol.
Substitution: The amino group in Ethyl ®-3-amino-4-ethylhexanoate can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl ®-3-amino-4-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving amino acid derivatives and their biological activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl ®-3-amino-4-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which then exerts its effects through various biochemical pathways. These pathways may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Ethyl ®-3-amino-4-ethylhexanoate can be compared with other similar compounds, such as:
- Ethyl ®-3-amino-4-methylhexanoate
- Ethyl ®-3-amino-4-propylhexanoate
- Ethyl ®-3-amino-4-butylhexanoate
Uniqueness: The unique structural features of Ethyl ®-3-amino-4-ethylhexanoate, such as the specific positioning of the amino and ester groups, contribute to its distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-4-ethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3/t9-/m1/s1 |
InChI Key |
JTUVQIRBCJTBFO-SECBINFHSA-N |
Isomeric SMILES |
CCC(CC)[C@@H](CC(=O)OCC)N |
Canonical SMILES |
CCC(CC)C(CC(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



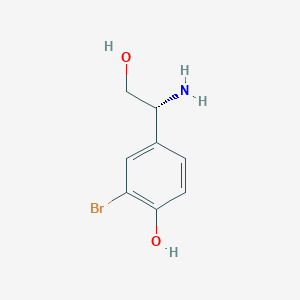

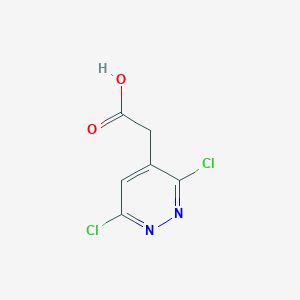
![N-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl]glycine](/img/structure/B13547686.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)

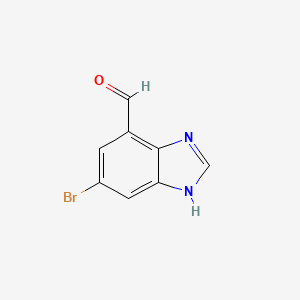
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate](/img/structure/B13547729.png)
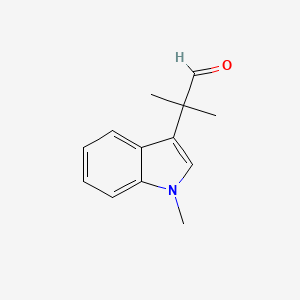
![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)


